b-Cyclodextrin,6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy-
Description
β-Cyclodextrin (β-CD) is a cyclic oligosaccharide composed of seven α-1,4-linked D-glucopyranose units, forming a hydrophobic cavity and hydrophilic exterior. The compound β-Cyclodextrin,6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy- is a fully substituted derivative where all seven primary hydroxyl groups (6-position of each glucose unit) are replaced by amino groups.
Synthesis typically involves selective deoxygenation followed by amination. For instance, analogous derivatives like per-6-azido-β-CD () and per-6-iodo-β-CD () are synthesized via halogenation or azidation at the 6-position, suggesting that the heptaamino derivative could be prepared through similar regioselective substitution strategies .
Properties
IUPAC Name |
5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H77N7O28/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,50-63H,1-7,43-49H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPKBPURTDZYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CN)CN)CN)CN)CN)CN)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H77N7O28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1128.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Amino-Functionalized β-Cyclodextrins
The preparation of amino-functionalized cyclodextrins typically follows a multi-step approach involving:
- Selective activation of the primary hydroxyl groups
- Nucleophilic displacement with an azide source
- Reduction of the azide groups to amines
This strategy is applicable to both mono-substituted and per-substituted cyclodextrin derivatives, with variations in reagents, reaction conditions, and purification methods depending on the degree of substitution required.
For heptakis(6-deoxy-6-amino)-β-cyclodextrin specifically, the synthesis pathway generally employs a sequential approach that achieves complete substitution at all seven primary positions without affecting the secondary hydroxyl groups.
Detailed Preparation Methods for Heptakis(6-deoxy-6-amino)-β-cyclodextrin
Synthesis of Heptakis(6-bromo-6-deoxy)-β-cyclodextrin
The preparation of heptakis(6-bromo-6-deoxy)-β-cyclodextrin (1b) serves as the crucial first step in the synthesis pathway. This intermediate is obtained through direct halogenation of unprotected β-cyclodextrin.
Method:
- Dissolve β-cyclodextrin in anhydrous N,N-dimethylformamide (DMF)
- Add triphenylphosphine (PPh₃) and bromine to create the brominating reagent
- Maintain the reaction under controlled conditions until complete halogenation is achieved
- Isolate and purify the product through precipitation and recrystallization
Detailed Procedure:
The synthesis proceeds according to established protocols with reported yields of 85-86%. β-Cyclodextrin is first dried under vacuum at 80°C overnight to remove moisture. The dried cyclodextrin is then dissolved in anhydrous DMF (previously dried over CaH₂ for 48 hours and distilled under reduced pressure). Triphenylphosphine is freshly recrystallized from hexane before use.
The reaction involves the formation of a triphenylphosphine-bromine complex that selectively reacts with the primary hydroxyl groups. The reaction mixture is typically maintained at controlled temperature until completion, after which the product is isolated by precipitation and purification.
Characterization:
The successful conversion is confirmed by ¹³C NMR spectroscopy, which shows an upfield shift of the C-6 carbon from δ 60.9 ppm in the starting material to δ 34.4 ppm in the brominated product. Additional characterization data include:
- Melting point: 212°C (literature value: 214°C)
- ¹H NMR (DMSO-d₆, 500 MHz): δ 6.02 (d, J = 6.4 Hz, 7H, OH2), 5.89 (br s, 7H, OH3), 4.98 (d, J = 2.9 Hz, 7H, H1), 4.00 (d, J = 10.3 Hz, 7H, H6), 3.82 (t, J = 7.9 Hz, 7H, H5), 3.69-3.62 (m, 14H, H6', H3), 3.40-3.34 (m, 14H, H2, H4) ppm
- ¹³C NMR (DMSO-d₆, 62.9 MHz): δ 102.08 (C1), 84.59 (C4), 72.25 (C3), 72.03 (C2), 70.98 (C5), 34.42 (C6) ppm
Synthesis of Heptakis(6-azido-6-deoxy)-β-cyclodextrin
The second step involves the nucleophilic substitution of the bromine atoms with azide groups to yield heptakis(6-azido-6-deoxy)-β-cyclodextrin (2b).
Method:
- Dissolve heptakis(6-bromo-6-deoxy)-β-cyclodextrin in an appropriate solvent
- Add sodium azide as the nucleophilic agent
- Maintain the reaction at elevated temperature until completion
- Isolate and purify the product
Detailed Procedure:
According to established protocols, heptakis(6-bromo-6-deoxy)-β-cyclodextrin reacts with sodium azide in an efficient nucleophilic substitution reaction. The reaction proceeds with reported yields of 96-98%, indicating a highly efficient transformation.
The detailed protocol involves dissolving the brominated cyclodextrin in an appropriate solvent system, followed by the addition of excess sodium azide. The reaction mixture is typically heated under controlled conditions until complete conversion is achieved. The product is then isolated by precipitation or extraction and purified as needed.
Characterization:
The formation of the azido derivative is confirmed by spectroscopic methods, including:
- Melting point: 241-242°C (literature value: 240-245°C, decomposition)
- ¹H NMR (DMSO-d₆, 298K, 500 MHz): δ 5.90 (br s, 14H, OH2), 5.75 (br s, 14H, OH3), 4.91 (d, J = 2.7 Hz, 7H, H1), 3.78 (d, J = 12.3 Hz, 7H, H6), 3.73 (t, J = 9.3 Hz, 7H, H3), 3.60 (m, 14H, H6', H5), 3.37 (m, 7H, H2), partially overlapping with 3.34 (m, 7H, H4) ppm
- ¹³C NMR (DMSO-d₆, 298K, 125 MHz): δ 102.15 (C1), 83.12 (C4), 72.77 (C5), 71.95 (C2), 70.31 (C3), 51.22 (C6-N₃) ppm
- IR (KBr pellet): 3377 (br, str O-H); 2920 (str, C-H); 2099 (str, -N₃); 1654 (str) cm⁻¹
The characteristic strong IR absorption at 2099 cm⁻¹ confirms the presence of the azide functionality.
Reduction of Azido Groups to Amino Groups
The final step in the synthesis involves the reduction of the azido groups to amino groups, yielding heptakis(6-deoxy-6-amino)-β-cyclodextrin (3b).
Method:
Multiple approaches have been reported for this reduction step:
Staudinger Reduction
- React heptakis(6-azido-6-deoxy)-β-cyclodextrin with triphenylphosphine in a suitable solvent mixture
- Allow the formation of the iminophosphorane intermediate
- Hydrolyze the intermediate to yield the amino derivative
- Purify the product to obtain the free amine or its hydrochloride salt
Detailed Procedure:
Optimized Synthesis Pathway
Based on a comprehensive analysis of the literature, the most efficient pathway for preparing heptakis(6-deoxy-6-amino)-β-cyclodextrin can be summarized in the following table:
The entire synthesis can be completed in approximately two weeks from start to finish, with a theoretical overall yield of approximately 50-63% based on the reported yields for each step.
Alternative Preparation Methods
Continuous Flow Synthesis
Recent advances have explored continuous flow methodologies for the preparation of amino-functionalized cyclodextrins. While these approaches have primarily focused on mono-substituted derivatives, the principles could potentially be extended to the synthesis of per-substituted compounds.
The continuous flow approach offers several advantages, including:
- Improved safety when handling potentially hazardous reagents like azides
- Enhanced reaction efficiency and reduced reaction times
- Better control over reaction parameters
- Potential for scale-up
According to reference, a continuous flow method has been developed for the synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin through three reaction steps: monotosylation, azidation, and reduction. The azidation and reduction steps were successfully coupled in one flow system, obtaining the amino derivative in high yield.
One-Pot Methods
An alternative approach involves the in-situ protection of secondary hydroxyl groups during the functionalization of primary groups. This novel synthesis route allows for the preparation of monofunctionalized β-cyclodextrin in a single stage, which could potentially be adapted for per-functionalized derivatives.
The approach involves the formation of copper(II) sandwich-type complexes in which cyclodextrins form dimeric structures with the secondary hydroxyl groups coupled together by a ring of metal ions. This complex is formed in one step and requires a basic medium to be stable.
While this method has primarily been explored for selective primary side substitution, it represents a potential direction for simplified preparation of amino-functionalized cyclodextrins.
Conversion to Hydrochloride Salt
The free amine form of heptakis(6-deoxy-6-amino)-β-cyclodextrin can be converted to the corresponding hydrochloride salt to enhance stability and water solubility:
Method:
- Dissolve the free amine in a minimum amount of water
- Add hydrochloric acid to achieve the desired pH
- Isolate the hydrochloride salt by precipitation, filtration, or lyophilization
The resulting heptakis(6-deoxy-6-amino)-β-cyclodextrin heptahydrochloride is reported to be highly water-soluble and useful for various applications including molecular recognition, chiral separation, and as a drug carrier for encapsulation and augmentation of molecular solubility.
Characterization and Analysis Techniques
The complete characterization of heptakis(6-deoxy-6-amino)-β-cyclodextrin typically involves multiple analytical techniques:
Spectroscopic Analysis
| Technique | Information Provided | Key Indicators |
|---|---|---|
| ¹H NMR | Structural confirmation, purity assessment | Characteristic shifts for H1 (anomeric), H6 (modified position) |
| ¹³C NMR | Carbon environment confirmation | Shift of C6 from ~60 ppm to ~39 ppm upon conversion from OH to NH₂ |
| IR | Functional group identification | Loss of azide band (2099 cm⁻¹), appearance of NH₂ bands |
| Mass Spectrometry | Molecular weight confirmation | Parent peak and fragmentation pattern |
Physicochemical Characterization
| Property | Typical Value for Heptaamino-β-CD | Method |
|---|---|---|
| Melting Point | ~392°C (decomposition) | Differential Scanning Calorimetry |
| Water Solubility | >1000 g/L (hydrochloride salt) | Gravimetric Analysis |
| Appearance | White to off-white powder | Visual Inspection |
Chemical Reactions Analysis
Types of Reactions: b-Cyclodextrin,6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy- undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the amino groups.
Complexation Reactions: The cyclodextrin core can form inclusion complexes with various guest molecules
Common Reagents and Conditions: Common reagents used in these reactions include electrophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions may vary depending on the specific reaction, but they often involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions may result in oxidized or reduced forms of the compound .
Scientific Research Applications
Pharmaceutical Applications
-
Drug Delivery Systems :
- β-Cyclodextrin derivatives are extensively used to improve the solubility and bioavailability of poorly soluble drugs. For instance, studies have shown that the inclusion of drugs like albendazole in β-cyclodextrin complexes significantly enhances their aqueous solubility and therapeutic efficacy .
- The hydroxypropyl derivative of β-cyclodextrin has been utilized to increase the oral bioavailability of toltrazuril in rabbits by forming stable inclusion complexes .
- Controlled Release Formulations :
- Toxicology and Safety :
Food Industry Applications
-
Food Preservation :
- β-Cyclodextrins are employed to encapsulate flavors and fragrances in food products. This encapsulation helps protect sensitive compounds from degradation while enhancing flavor delivery during consumption .
- They are also used to remove undesirable components such as cholesterol from food products like milk and eggs .
- Nutritional Supplements :
Environmental Applications
- Pollutant Removal :
Textile Industry Applications
- Functional Textiles :
Case Study 1: Albendazole Solubility Enhancement
- In a study focused on albendazole (ABZ), researchers demonstrated that complexation with sulfobutylether-β-cyclodextrin led to a marked increase in ABZ solubility compared to other cyclodextrin derivatives. The optimized formulation resulted in improved cytotoxicity against cancer cells .
Case Study 2: Toltrazuril Complexation
Mechanism of Action
The mechanism of action of b-Cyclodextrin,6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy- involves the formation of inclusion complexes with guest molecules. The cyclodextrin core provides a hydrophobic cavity that can encapsulate hydrophobic guest molecules, while the amino groups on the exterior can interact with the surrounding environment. This dual functionality allows the compound to enhance the solubility and stability of guest molecules, making it useful in various applications .
Comparison with Similar Compounds
Structural and Functional Modifications
Key Insights :
- The heptaamino derivative offers seven reactive sites for covalent modification, enabling multivalent interactions superior to mono- or disubstituted analogs (e.g., mono-6-amino-β-CD) .
- Compared to hydrophobic derivatives like per-6-iodo-β-CD, the amino groups enhance water solubility at acidic pH due to protonation, while iodinated analogs are more lipophilic .
Binding Affinity and Stability
- Host-Guest Complexation: Amino groups facilitate stronger binding with anionic or polar guests via hydrogen bonding and electrostatic interactions. For example, p-coumaric acid complexes with native β-CD exhibit ΔHf = -11.72 kcal/mol (), whereas amino-substituted derivatives are expected to show higher stability due to additional amine interactions .
- Thermodynamic Stability: Computational studies () indicate that substituent polarity correlates with complex stability. The heptaamino derivative may exhibit a larger HOMO-LUMO gap (indicative of stability) compared to methylated or halogenated analogs.
Biological Activity
β-Cyclodextrin (β-CD) is a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. Its unique structure allows it to form inclusion complexes with various hydrophobic compounds, enhancing their solubility and bioavailability. The compound in focus, 6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy-β-cyclodextrin , is a modified derivative of β-CD that has shown promising biological activities across multiple studies.
Chemical Structure and Properties
The structural modifications in heptaamino-β-cyclodextrin enhance its solubility and interaction capabilities with biological molecules. The presence of amino groups increases its hydrophilicity and allows for better interaction with various drug molecules and biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 1134.99 g/mol |
| Solubility | Soluble to 100 mM in DMSO |
| CAS Number | 7585-39-9 |
Inclusion Complex Formation : β-CD forms inclusion complexes with drugs by encapsulating them within its hydrophobic cavity. This process enhances the solubility and stability of poorly soluble drugs and improves their pharmacokinetic profiles.
Cholesterol Metabolism Modulation : Studies have shown that β-CD derivatives can significantly impact cholesterol metabolism. For instance, 2-hydroxypropyl-β-cyclodextrin (HPβCD) has been reported to restore cholesterol homeostasis in conditions like Niemann-Pick Disease Type C1 (NPC1), indicating a potential therapeutic role in lipid metabolism disorders .
Antiviral Properties
Recent research has highlighted the antiviral potential of β-CD derivatives. A study demonstrated that heptavalent glycyrrhetinic acid-functionalized β-CD exhibited significant inhibitory activity against influenza virus infections. The compound showed an IC50 value of 2.86 μM against the virus . This suggests that modified β-CD can serve as a scaffold for developing antiviral agents.
Antimicrobial Effects
β-CD has been utilized to enhance the efficacy of various antibiotics. For example:
- Enrofloxacin : Complexation with HPβCD improved the solubility and bioavailability of enrofloxacin by 916-fold compared to previous formulations. This enhancement led to increased therapeutic efficacy and reduced treatment intervals .
- Tebipenem Pivoxil : Inclusion complexes with β-CD resulted in improved solubility and antibacterial activity against resistant bacterial strains .
Study on HPβCD in NPC1
A clinical trial involving HPβCD demonstrated its safety and efficacy in improving cholesterol metabolism in patients with NPC1. The study reported significant reductions in serum biomarkers associated with cholesterol synthesis and degradation after treatment .
Veterinary Applications
In veterinary medicine, β-CD has been shown to improve the pharmacological properties of drugs used for treating infections in animals. Its ability to form stable complexes enhances drug delivery and efficacy while minimizing toxicity .
Q & A
Q. What are the standard synthetic protocols for preparing heptaamino-β-cyclodextrin derivatives?
The synthesis typically involves selective substitution of hydroxyl groups at the 6-position of β-cyclodextrin. A "capping" method (e.g., using 1-(p-toluenesulfonyl)imidazole) facilitates sequential substitution, followed by amination via nucleophilic displacement with ammonia or amines. Key steps include protecting primary hydroxyl groups, sulfonylation, and deprotection. Gram-scale synthesis requires precise stoichiometric control to avoid over-substitution or cross-linking . Example protocol:
- Tosylation of β-cyclodextrin at 6A-6G positions.
- Displacement of tosyl groups with NaN₃ to form azido intermediates.
- Reduction (e.g., Staudinger reaction) to yield heptaamino derivatives.
Q. How are heptaamino-β-cyclodextrin derivatives characterized structurally?
Advanced spectroscopic techniques are critical:
- 2D NMR (COSY, HSQC, HMBC) : Resolves regioselective substitution patterns by correlating proton and carbon shifts .
- Mass spectrometry (ESI-MS) : Confirms molecular weight and substitution degree .
- Circular dichroism (CD) : Detects conformational changes upon guest binding .
Q. What are the primary applications of amino-functionalized β-cyclodextrins in basic research?
- Molecular recognition : Amino groups enhance host-guest interactions via hydrogen bonding and electrostatic forces. For example, bis-β-cyclodextrins with dithiobis(benzoylamide) bridges exhibit sequence-selective binding to oligopeptides (e.g., Gly-Leu vs. Leu-Gly) .
- Drug solubilization : Amino derivatives improve aqueous solubility of hydrophobic drugs (e.g., albendazole) via 1:1 inclusion complexes .
Advanced Research Questions
Q. How can cooperative binding mechanisms in heptaamino-β-cyclodextrin derivatives be experimentally validated?
Cooperative binding arises from linker-guest interactions and desolvation effects. Methods include:
- Temperature-dependent fluorescence titrations : Quantify binding constants (K) and thermodynamic parameters (ΔH, ΔS). For bis-β-cyclodextrins, cooperative binding enhances selectivity (e.g., 37.5-fold selectivity for Glu-Glu over Gly-Gly-Gly) .
- ROESY NMR : Identifies spatial proximity between host amino groups and guest residues .
Q. What experimental design strategies optimize the formulation of drug-cyclodextrin complexes?
A factorial design approach (e.g., 2³ design) evaluates variables like binder concentration, tablet hardness, and disintegrant type. For carbamazepine-β-cyclodextrin tablets:
Q. How can contradictory data on binding selectivity be resolved?
Contradictions often stem from divergent functionalization strategies or guest properties. For example:
- Size/shape selectivity : Bis-β-cyclodextrins with rigid linkers favor smaller peptides (e.g., dipeptides over tripeptides) .
- Solubility effects : Hydrophobic modifications (e.g., succinyl groups) alter cavity polarity, shifting preference toward non-polar guests .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
